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Introduction
Digitonin, a nonionic detergent and natural steroid glycoside, is a powerful tool in cell biology

for the selective permeabilization of cell membranes.[1] Its utility lies in its affinity for

cholesterol, a lipid that is abundant in the plasma membrane of mammalian cells but present in

significantly lower concentrations in intracellular membranes, such as those of mitochondria

and the endoplasmic reticulum.[1][2] This differential cholesterol content allows for the precise

titration of digitonin to create pores in the plasma membrane, providing access to the cytoplasm

without disrupting the integrity of intracellular organelles.[3][4] This selective permeabilization is

critical for a wide range of applications, including the study of cytosolic proteins,

immunofluorescence staining of intracellular targets, and the introduction of therapeutic agents

into cells.[1][5]

This document provides detailed application notes and protocols for determining the optimal

concentration of digitonin for selective cell lysis, ensuring reproducible and reliable

experimental outcomes.

Principle of Selective Permeabilization
Digitonin molecules interact with cholesterol in the lipid bilayer, forming complexes that disrupt

the membrane and create pores.[3][6] At carefully controlled concentrations, these pores are

large enough to allow the passage of small molecules and proteins, thereby releasing cytosolic
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contents, while leaving larger organelles like mitochondria intact.[1] However, it is crucial to

recognize that the optimal digitonin concentration is cell-type dependent and must be

empirically determined for each cell line and experimental condition. Insufficient digitonin will

result in incomplete permeabilization, while excessive amounts can lead to the lysis of

intracellular organelles and compromise the experiment's integrity.[7][8]

Data Presentation: Optimal Digitonin
Concentrations for Various Cell Lines
The following tables summarize quantitative data from various studies, providing a starting

point for the optimization of digitonin concentration for selective cell lysis.
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Cell Line
Optimal
Digitonin
Concentration

Incubation
Time &
Temperature

Key Findings
& Organelle
Integrity

Reference

143B

Osteosarcoma
0.02% (w/v) 5 min on ice

Optimal for

mitochondrial

yield with

minimal

cytoplasmic

contamination.

Inner and outer

mitochondrial

membranes

remained intact.

[2]

Human Umbilical

Vein Endothelial

Cells (HUVEC)

10 µg / 10^6

cells
Not specified

Optimal for ADP-

stimulated

mitochondrial

respiration.

[9]

Hep G2 and

CHO-K1
0.01-0.02% (w/v) Not specified

Selectively

permeabilized

the plasma

membrane,

leaving

mitochondrial

membranes

intact.

[10]

HEK293 25 µg/mL Not specified

Near complete

extraction of

cytosol with

negligible

permeabilization

of the

endoplasmic

reticulum.

[11]
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HT1080 and

HeLa
25-100 µg/mL Not specified

Optimal range for

cytosolic protein

extraction with

minimal ER

disruption. These

cell lines showed

greater

sensitivity to

digitonin than

HEK293 cells.

MCF-7 15-18 µg/mL
15 min on a

rocking table

Ideal for

permeabilizing

the plasma

membrane while

leaving

lysosomes intact,

as assessed by

LDH and

cathepsin

activity.

[12]

Various Cell

Lines (COS-7,

NRK, HeLa,

BHK, N2a)

Starting

concentration of

20 µM

10-60 seconds at

20-37°C

Effective for

plasma

membrane

permeabilization,

monitored by the

disappearance of

a soluble

fluorescent

protein.

[13]

Experimental Protocols
Protocol 1: Determination of Optimal Digitonin
Concentration using Trypan Blue Exclusion Assay
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This protocol provides a straightforward method to determine the minimum digitonin

concentration required to permeabilize the plasma membrane of a cell population.[7][8]

Materials:

Cells in suspension

Phosphate-Buffered Saline (PBS)

Digitonin stock solution (e.g., 10% w/v in DMSO)

Permeabilization Buffer (e.g., CUT&RUN Wash Buffer)

Trypan Blue solution (0.4%)

Microcentrifuge tubes

Hemocytometer or automated cell counter

Procedure:

Cell Preparation: Harvest cultured cells and resuspend them in 1X PBS at the desired

concentration (e.g., 5 x 10^5 cells/mL).

Prepare Digitonin Dilutions: Prepare a series of digitonin dilutions in the permeabilization

buffer. A common starting range is from 0.0001% to 0.05% (w/v).[8]

Permeabilization:

Aliquot 100 µL of the cell suspension into separate microcentrifuge tubes for each digitonin

concentration to be tested, including a no-digitonin control.

Add 100 µL of the corresponding digitonin dilution to each tube.

Incubate at room temperature for a set time (e.g., 10 minutes). Incubation time can also be

a variable to optimize.

Trypan Blue Staining:
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Add an equal volume of 0.4% Trypan Blue solution to each cell suspension.

Incubate for 3-5 minutes at room temperature.

Cell Counting:

Load the cell suspension onto a hemocytometer or use an automated cell counter.

Count the number of viable (unstained) and non-viable (blue-stained) cells.

Data Analysis:

Calculate the percentage of permeabilized (non-viable) cells for each digitonin

concentration.

The optimal concentration is the lowest concentration that results in >95%

permeabilization.[8]

Protocol 2: Assessing Plasma Membrane and Organelle
Integrity using Marker Enzyme Release Assays
This protocol allows for the simultaneous assessment of plasma membrane permeabilization

and the integrity of intracellular compartments by measuring the release of specific marker

enzymes.

Materials:

Cells in culture

Digitonin

Assay buffers for Lactate Dehydrogenase (LDH) (cytosolic marker) and a marker for the

organelle of interest (e.g., Cathepsin for lysosomes, Aconitase for mitochondrial matrix).[2]

[12]

Microplate reader

Procedure:
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Cell Treatment:

Plate cells in a multi-well plate and allow them to adhere.

Treat the cells with a range of digitonin concentrations for a fixed period.

Fraction Collection:

Carefully collect the supernatant (extracellular fraction).

Lyse the remaining cells in the wells with a lysis buffer (e.g., containing Triton X-100) to

obtain the intracellular fraction.

Enzyme Activity Measurement:

Measure the activity of LDH in both the extracellular and intracellular fractions. The

percentage of LDH released into the supernatant corresponds to the percentage of

plasma membrane permeabilization.

Measure the activity of the organelle-specific marker enzyme in both fractions. Minimal

release of this marker indicates that the organelle membrane has remained intact.

Data Analysis:

Plot the percentage of enzyme release against the digitonin concentration.

The optimal digitonin concentration will show a high percentage of LDH release with a

minimal release of the organelle-specific marker.[12]

Protocol 3: Evaluation of Mitochondrial Integrity after
Digitonin Permeabilization
This protocol focuses on verifying the integrity of mitochondria after selective plasma

membrane permeabilization, which is crucial for studies of mitochondrial function.

Methods to Assess Mitochondrial Integrity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.researchgate.net/figure/Example-of-optimization-experiment-used-to-determine-the-digitonin-concentration-to-be_fig1_283620605
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Western Blot Analysis: After digitonin treatment and fractionation, perform western blotting on

the cytosolic and mitochondrial fractions. Probe for mitochondrial marker proteins from

different compartments (outer membrane, intermembrane space, inner membrane, and

matrix).[2] The absence of mitochondrial proteins in the cytosolic fraction indicates that the

mitochondria have remained intact.

Mitochondrial Respiration: Use high-resolution respirometry to measure the oxygen

consumption rate of digitonin-permeabilized cells.[9] The ability of mitochondria to respond to

specific substrates and inhibitors (e.g., ADP, succinate, rotenone) is a direct measure of their

functional integrity.

Mitochondrial Membrane Potential (MMP) Assays: Utilize fluorescent dyes that accumulate

in mitochondria based on their membrane potential (e.g., MitoTracker dyes).[14] A loss of

fluorescence intensity after permeabilization would indicate a compromised inner

mitochondrial membrane.

Cytochrome c Release: The release of cytochrome c from the intermembrane space into the

cytosol is a hallmark of mitochondrial outer membrane permeabilization. This can be

assessed by western blotting of the cytosolic fraction.[15]

Visualizations
Caption: Workflow for optimizing digitonin concentration.
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Caption: Selective permeabilization by digitonin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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